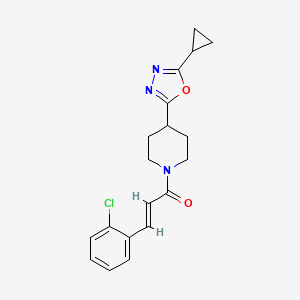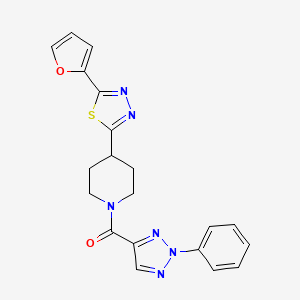
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Bioactivity
The synthesis and evaluation of novel compounds derived from similar structures have demonstrated significant anti-inflammatory and analgesic activities. These compounds were tested for their ability to inhibit cyclooxygenase (COX-1/COX-2), showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, which are comparable with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
A study focusing on the synthesis of thiazolopyrimidines and related compounds highlighted their potential in creating new heterocyclic compounds that might have varied biological activities. These compounds are synthesized through reactions involving ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing a method to develop diverse therapeutic agents (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
The in vitro cytotoxic activity of some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was studied, revealing potential applications in cancer therapy. These compounds showed activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in developing new anticancer agents (Hassan, Hafez, & Osman, 2014).
Novel Chemical Synthesis
Research on the synthesis of dihydropyrimidine derivatives has revealed their potential in antidiabetic screening. A series of N-substituted compounds demonstrated in vitro antidiabetic activity through α-amylase inhibition assays, suggesting their application in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Another study focused on the design and synthesis of organogels based on amphiphilic perylenetetracarboxylic diimides, showing the importance of amphiphilic properties in controlling gelating abilities. This research might contribute to the development of novel organogels for various applications, including drug delivery systems (Wu, Xue, Shi, Chen, & Li, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 4-ethylbenzaldehyde with 3-methoxybenzaldehyde to form 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with urea in the presence of acetic anhydride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "3-methoxybenzaldehyde", "urea", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one with urea in the presence of acetic anhydride to form N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
CAS番号 |
863612-56-0 |
製品名 |
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
分子式 |
C20H19N3O4 |
分子量 |
365.389 |
IUPAC名 |
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-13-7-9-14(10-8-13)22-18(24)17-12-21-20(26)23(19(17)25)15-5-4-6-16(11-15)27-2/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24) |
InChIキー |
SVTWUNLLNADXJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2683542.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683546.png)
![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)

![1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2683554.png)
![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)


![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)